2-ブロモ-3-オキソブタン酸エチル

概要

説明

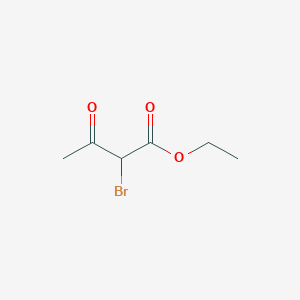

Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.04 . This compound is used in various chemical reactions and has significant applications in research .

Synthesis Analysis

The synthesis of Ethyl 2-bromo-3-oxobutanoate involves several steps. The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . The enolate is alkylated via an SN2 reaction to form a monoalkylmalonic ester .Molecular Structure Analysis

The linear formula of Ethyl 2-bromo-3-oxobutanoate is C6H9BrO3 . The InChI key is NGJKQTAWMMZMEL-UHFFFAOYSA-N .Chemical Reactions Analysis

Ethyl 2-bromo-3-oxobutanoate is involved in various chemical reactions. For instance, it can be used in the preparation of potential positron emission tomography tracers for neuropeptide Y Y1 receptors .Physical and Chemical Properties Analysis

Ethyl 2-bromo-3-oxobutanoate has a density of 1.5±0.1 g/cm3 . Its boiling point is 213.0±23.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The flash point is 82.6±22.6 °C . The index of refraction is 1.467 . The molar refractivity is 39.3±0.3 cm3 .科学的研究の応用

化学合成

2-ブロモ-3-オキソブタン酸エチルは、分子式がC6H9BrO3である化学化合物です . それは、様々な有機化合物の合成における試薬として使用されます。その臭素原子は、置換反応に役立つ良好な脱離基になります。

エノラートのアルキル化

この化合物は、エノラートのアルキル化に使用することができます . この反応の間、α-水素がアルキル基で置換され、新しいC-C結合が形成されます。これは、多くの有機合成反応における重要なステップです。

マロン酸エステル合成

2-ブロモ-3-オキソブタン酸エチルは、マロン酸エステル合成に使用することができます . これは、マロン酸エステルのアルキル化を含む、カルボン酸を調製するための方法です。

アセト酢酸エステル合成

この化合物は、アセト酢酸エステル合成にも使用することができます . これは、アセト酢酸エステルのアルキル化を含む、メチルケトンを調製するための方法です。

α-置換化合物の調製

2-ブロモ-3-オキソブタン酸エチルは、α-置換ケトン、エステル、ラクトン、またはニトリルを調製するために使用できます . これには、エノラートアニオンのアルキル化が含まれます。

熱力学的研究

2-ブロモ-3-オキソブタン酸エチルの熱力学的特性は、様々な用途のために研究することができます . これらの特性は、異なる条件下での化合物の挙動を理解するために重要です。

Safety and Hazards

Ethyl 2-bromo-3-oxobutanoate is classified as dangerous with hazard statements H302-H314-H225 . Precautionary statements include P501-P270-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

作用機序

Target of Action

Ethyl 2-bromo-3-oxobutanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the enolate ion is replaced with an alkyl group, forming a new carbon-carbon (C-C) bond . This reaction is typically facilitated by an alkyl halide and follows the S_N2 reaction mechanism .

Biochemical Pathways

The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways are involved in the preparation of carboxylic acids and methyl ketones, respectively . The resulting products have wide applications in various fields, including pharmaceuticals and materials science .

Result of Action

The alkylation of enolate ions by Ethyl 2-bromo-3-oxobutanoate results in the formation of α-substituted carbonyl compounds . These compounds are valuable intermediates in organic synthesis and can be further transformed into a variety of useful products .

Action Environment

The action of Ethyl 2-bromo-3-oxobutanoate is influenced by various environmental factors. For instance, the compound is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .

生化学分析

Biochemical Properties

Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a process that forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule . This compound can be readily converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . The enolate ion is a good nucleophile that reacts rapidly with an alkyl halide to give an α-substituted malonic ester .

Molecular Mechanism

The molecular mechanism of Ethyl 2-bromo-3-oxobutanoate involves its conversion into an enolate ion, which then undergoes alkylation by reacting with an alkyl halide . This reaction is an SN2 reaction, which involves the displacement of the leaving group by backside attack .

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl 2-bromo-3-oxobutanoate is stored under an inert atmosphere and at a temperature below -20°C to maintain its stability

Metabolic Pathways

Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a key process in various metabolic pathways

特性

IUPAC Name |

ethyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKQTAWMMZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

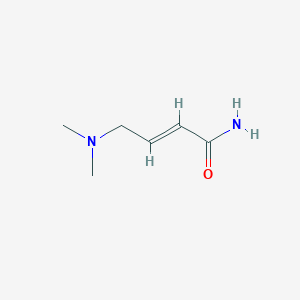

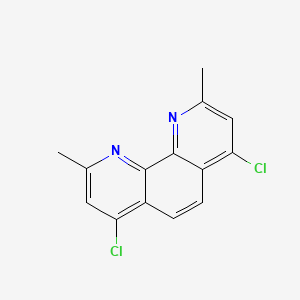

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)

![[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)

![Benzenaminium, N,N,N-trimethyl-4-[[(pentamethylphenyl)methoxy]carbonyl]-, salt with trifluoromethanesulfonic acid](/img/structure/B1640049.png)

![2-(3-Octylthiophen-2-yl)-5-[5-(3-octylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B1640054.png)

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1640056.png)